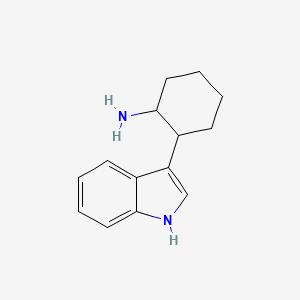

2-(1H-Indol-3-yl)cyclohexanamin

Übersicht

Beschreibung

2-(1H-Indole-3-yl)-cyclohexaneamine is a compound with the CAS Number: 4765-27-9 . It has a molecular weight of 214.31 and its IUPAC name is 2-(1H-indol-3-yl)cyclohexanamine . It is a beige or off-white crystalline powder .

Synthesis Analysis

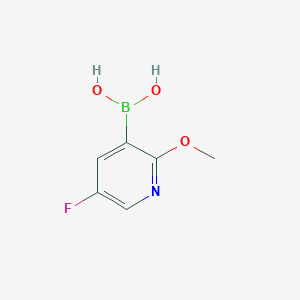

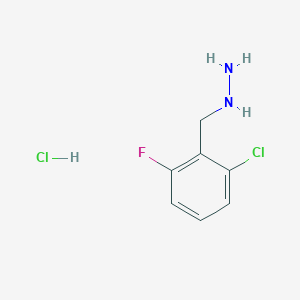

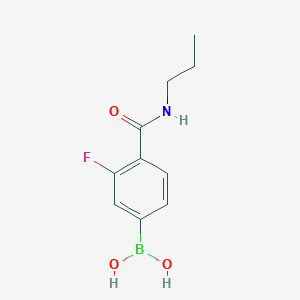

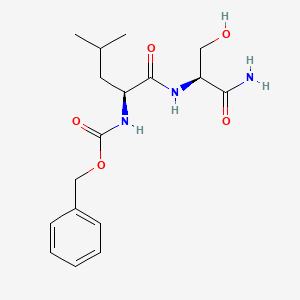

The synthesis of 2-(1H-indol-3-yl)cyclohexanaMine and its derivatives involves transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which is then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .Molecular Structure Analysis

The InChI code for 2-(1H-indol-3-yl)cyclohexanamine is 1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 .Chemical Reactions Analysis

The reaction scheme of 2-(1H-indol-3-yl)cyclohexanaMine was designed into two pathways. The first pathway involved the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate 2-(1H-Indol-3-yl)-N’-[(un)substitutedphenylmethylidene]acetohydrazides. The second pathway involved reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) to afford 2-(1H-Indol-3-yl)-N’-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides .Physical and Chemical Properties Analysis

2-(1H-indol-3-yl)cyclohexanaMine is a beige or off-white crystalline powder . It should be stored at 0-8 C .Wissenschaftliche Forschungsanwendungen

Synthese von β-Carbolinen

Eine kürzlich durchgeführte Studie hat eine neuartige baseninduzierte Strategie zur Bildung von kondensierten β-Carbolinen aus 2-(1H-Indol-3-yl)cyclohexan-1-onen, Aldehyden und Ammoniumsalzen entwickelt. Diese Methode beleuchtet die Rolle von Ammoniumsalzen als Stickstoffquelle und bei der Selektivitätskontrolle während des Syntheseprozesses .

Antirheumatische Anwendungen

Untersuchungen haben gezeigt, dass Derivate von 2-(1H-Indol-3-yl)cyclohexanamin vielversprechende antirheumatische Wirkungen aufweisen. Insbesondere eine Verbindung war wirksam bei der Reduktion des Pfotenvolumens, der Entzündung und der proinflammatorischen Genexpression bei arthritischen Ratten, wenn sie intraperitoneal verabreicht wurde .

Synthese von Azepino[3,2-b]indolen

Ein Azepino[3,2-b]indol-Zwischenprodukt wurde unter Verwendung von this compound durch eine Reihe von Reaktionen, einschließlich enantioselektiver Michael-Addition, Fischer-Indolsynthese und DIBALH-katalysierter reduktiver Ringexpansion, synthetisiert. Dies zeigt die Nützlichkeit der Verbindung in der komplexen organischen Synthese .

Anti-HIV-Aktivität

Indolderivate, einschließlich solcher, die mit this compound verwandt sind, wurden synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Einige Verbindungen haben eine Wirksamkeit gegen die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen gezeigt .

Wirkmechanismus

Target of Action

The primary targets of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives, which include 2-(1h-indol-3-yl)cyclohexanamine, bind with high affinity to multiple receptors . This suggests that 2-(1H-indol-3-yl)cyclohexanamine may interact with a variety of biological targets.

Mode of Action

The specific mode of action of 2-(1H-indol-3-yl)cyclohexanamine Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these targets’ functions .

Biochemical Pathways

The biochemical pathways affected by 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(1H-indol-3-yl)cyclohexanamine It is known that the biological activities of indole derivatives can be influenced by various factors, suggesting that environmental conditions may also play a role .

Safety and Hazards

Zukünftige Richtungen

Further structural modification and optimization of 2-(1H-indol-3-yl)cyclohexanaMine are needed to obtain drug candidates with effective anti-RSV activities in vivo . Additionally, the rapid generation of 2 from highly reactive (1H-indol-3-yl)methyl electrophiles containing good leaving groups can potentially avoid undesired dimerization/oligomerization .

Biochemische Analyse

Biochemical Properties

2-(1H-indol-3-yl)cyclohexanaMine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions .

Cellular Effects

The effects of 2-(1H-indol-3-yl)cyclohexanaMine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, 2-(1H-indol-3-yl)cyclohexanaMine can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, 2-(1H-indol-3-yl)cyclohexanaMine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, 2-(1H-indol-3-yl)cyclohexanaMine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1H-indol-3-yl)cyclohexanaMine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 2-(1H-indol-3-yl)cyclohexanaMine can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1H-indol-3-yl)cyclohexanaMine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

2-(1H-indol-3-yl)cyclohexanaMine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound may enhance or inhibit specific enzymatic reactions, leading to changes in the production or utilization of key metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1H-indol-3-yl)cyclohexanaMine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within cells .

Subcellular Localization

The subcellular localization of 2-(1H-indol-3-yl)cyclohexanaMine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects. For instance, the compound may accumulate in the nucleus, where it can modulate gene expression, or in the mitochondria, where it can affect cellular energy metabolism .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYGRAFWZLKHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

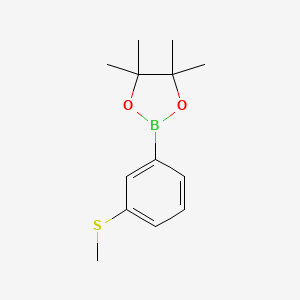

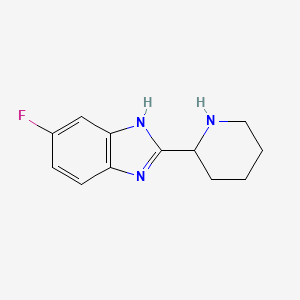

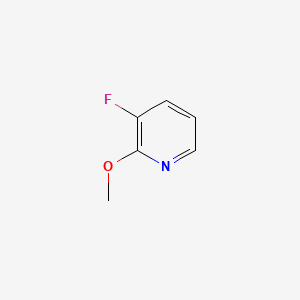

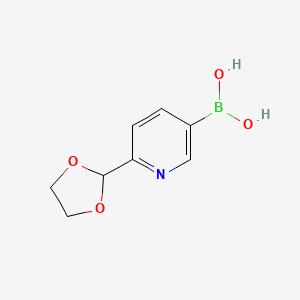

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)